molecular formula C23H33NO4 B1437138 Methylequisetin CAS No. 405072-57-3

Methylequisetin

Cat. No.: B1437138
CAS No.: 405072-57-3
M. Wt: 387.5 g/mol
InChI Key: ZTPMRDYXXHRMRU-VCBFZIKFSA-N
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Description

Methylequisetin is a derivative of equisetin, a natural product isolated from the terrestrial fungus Fusarium equiseti. It is an N-methylserine-derived acyl tetramic acid with notable antibiotic and cytotoxic activities.

Scientific Research Applications

Methylequisetin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound for studying complex natural product synthesis and enzymatic reactions.

    Biology: It serves as a quorum-sensing inhibitor, attenuating virulence phenotypes in Pseudomonas aeruginosa without affecting bacterial growth.

    Medicine: this compound exhibits antibiotic and cytotoxic activities, making it a potential candidate for developing new antimicrobial and anticancer agents.

    Industry: Its antimicrobial properties are explored for applications in crop protection and as a potential herbicidal compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylequisetin involves a chemo-enzymatic approach. The process begins with the preparation of a linear polyene precursor through a series of seven steps. This precursor undergoes an intramolecular Diels–Alder reaction facilitated by the enzyme Fsa2, which constructs the trans-decalin system of the molecule in a stereo-selective manner .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves optimizing the chemo-enzymatic synthesis route for large-scale production. This would include scaling up the preparation of the linear polyene precursor and the enzymatic reaction to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methylequisetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound. Substitution reactions can introduce new functional groups, leading to a variety of this compound derivatives.

Mechanism of Action

Methylequisetin exerts its effects through multiple mechanisms:

    Antibiotic Activity: It inhibits the growth of Gram-positive bacteria by interfering with bacterial cell wall synthesis or function.

    Cytotoxic Activity: this compound induces cell death in certain cancer cell lines, possibly through the disruption of cellular processes or induction of apoptosis.

    Quorum-Sensing Inhibition: It attenuates quorum-sensing-regulated virulence phenotypes in Pseudomonas aeruginosa, reducing the pathogenicity of the bacteria without affecting their growth.

Comparison with Similar Compounds

Similar Compounds

Methylequisetin is structurally similar to other tetramate-containing natural products, such as equisetin and quercetin derivatives. These compounds share a core structure but differ in their functional groups and biological activities.

Uniqueness

This compound’s uniqueness lies in its combination of antibiotic, cytotoxic, and quorum-sensing inhibitory activities. Unlike some similar compounds, this compound exhibits a broad spectrum of biological activities, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

(3E,5S)-3-[[(1R,2S,4aR,6R,8aS)-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c1-6-7-16-14(3)11-15-10-13(2)8-9-17(15)23(16,4)21(27)19-20(26)18(12-25)24(5)22(19)28/h6-7,11,13,15-18,25,27H,8-10,12H2,1-5H3/b7-6+,21-19+/t13-,15-,16+,17+,18+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPMRDYXXHRMRU-VCBFZIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H]1C(=C[C@H]2C[C@@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017684
Record name Methylequisetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405072-57-3
Record name Methylequisetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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